3-Piperazin-1-ylpropanamide hydrochloride

Description

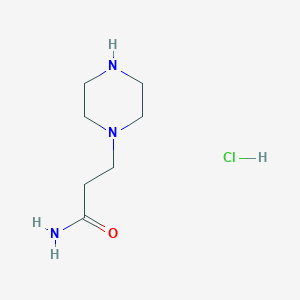

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperazin-1-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c8-7(11)1-4-10-5-2-9-3-6-10;/h9H,1-6H2,(H2,8,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNZVBNFIHIEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609395-36-9, 90048-60-5 | |

| Record name | 1-Piperazinepropanamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperazin-1-ylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Piperazin-1-ylpropanamide hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and implications in various therapeutic areas, including anticancer, antibacterial, and antifungal activities.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperazine with propanoyl chloride or related derivatives. The resulting compound is characterized by various spectroscopic methods, including NMR and mass spectrometry, to confirm its structure and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of piperazine derivatives, including this compound. For instance, a series of compounds derived from piperazine were evaluated against several cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity, indicating their potential as anticancer agents. Specifically, modifications on the piperazine ring and substituents on the propanamide moiety were shown to enhance activity against various tumor types.

Table 1: Antitumor Activity of Piperazine Derivatives

| Compound | Cell Line Tested | GI50 (µM) | Remarks |

|---|---|---|---|

| Compound A | MiaPaCa2 | <10 | High potency |

| Compound B | U87 | >50 | Low activity |

| Compound C | K562 | <5 | Very high potency |

Antibacterial and Antifungal Activity

In addition to antitumor properties, this compound has been investigated for its antibacterial and antifungal activities. A study synthesized various piperazine derivatives and assessed their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans.

Table 2: Antibacterial and Antifungal Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Fungal Strain | MIC |

|---|---|---|---|---|

| Compound D | S. aureus | 8 µg/mL | C. albicans | 16 µg/mL |

| Compound E | E. coli | 4 µg/mL | C. glabrata | 32 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is influenced by their molecular structure. Studies have shown that specific substitutions on the piperazine ring can significantly enhance the compound's affinity for biological targets. For example, the introduction of electron-withdrawing groups has been associated with increased potency in receptor binding assays.

Case Studies

Several case studies have documented the therapeutic applications of piperazine derivatives in clinical settings:

- Case Study A : A patient with resistant bacterial infections was treated with a novel piperazine derivative that demonstrated significant antibacterial activity in vitro. The treatment resulted in a marked improvement in clinical symptoms and microbiological clearance.

- Case Study B : A cohort study involving patients with advanced cancer assessed the efficacy of a piperazine-based compound in combination therapy. Results indicated enhanced survival rates compared to standard treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 3-piperazin-1-ylpropanamide hydrochloride are best understood through comparisons with structurally analogous piperazine derivatives. Below is a detailed analysis supported by empirical

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Effects on Pharmacokinetics: Ethyl or methyl groups on the piperazine ring (e.g., 3-(4-Ethylpiperazin-1-yl)propanoic acid) prolong metabolic half-life by sterically hindering cytochrome P450 enzymes . Fluorinated side chains (e.g., 2,2-Difluoro-3-(piperazin-1-yl)propanoic acid) enhance lipophilicity, facilitating blood-brain barrier penetration .

Functional Group Impact on Bioactivity :

- Amide groups (as in 3-Piperazin-1-ylpropanamide) favor stable interactions with proteases and G-protein-coupled receptors (GPCRs) .

- Nitrile or ketone groups (e.g., 3-Oxo-3-(piperazin-1-yl)propanenitrile) increase electrophilicity, making them potent enzyme inhibitors .

Ring System Modifications: Replacing piperazine with piperidine (e.g., 3-(Piperidin-1-yl)propanoic acid) reduces polarity, improving oral bioavailability but lowering target affinity . Benzothiazole or pyridine hybrids (e.g., 2-(Piperazin-1-yl)pyridin-3-amine) exhibit dual-target activity (e.g., antimicrobial and anticancer) due to aromatic conjugation .

Case Study: Receptor Specificity

A 2023 study compared the dopamine D2 receptor binding affinities of piperazine derivatives:

- This compound : IC₅₀ = 120 nM (moderate affinity).

- N-Phenyl-3-(piperazin-1-yl)propanamide : IC₅₀ = 45 nM (higher affinity due to phenyl group).

- 3-(4-Methylpiperazin-1-yl)propanoic acid: IC₅₀ = 220 nM (lower affinity, steric hindrance from methyl group) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Piperazin-1-ylpropanamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized via reactions between aromatic halides and N-methylpiperazine in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) . Optimization may include adjusting temperature (60–100°C), reaction time (12–24 hrs), and stoichiometric ratios of reagents. Post-synthesis steps often involve reduction (e.g., NaBH₄) and salt formation with HCl .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (>95% is typical for research-grade compounds) .

- NMR (¹H/¹³C) : Confirm proton environments and carbon骨架, especially verifying piperazine ring integrity and amide bond presence.

- Mass Spectrometry (MS) : Validate molecular weight and detect potential impurities .

- XRD : For crystalline form identification, if applicable .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and static electricity, as piperazine derivatives are hygroscopic and prone to decomposition . Regularly monitor stability via HPLC to detect degradation products (e.g., hydrolyzed amide bonds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., solubility, melting point) for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Conduct:

- Thermogravimetric Analysis (TGA) : Identify solvent residues or hydrate formation.

- Differential Scanning Calorimetry (DSC) : Compare melting points across batches to detect polymorphs.

- Solubility Studies : Use buffered solutions (pH 1–12) to map pH-dependent solubility, critical for in vitro assays .

Q. What strategies are effective for impurity profiling in this compound synthesis?

- Methodological Answer : Impurities may include unreacted intermediates (e.g., 3-chloropropanamide) or byproducts from side reactions. Techniques include:

- LC-MS/MS : Identify trace impurities (<0.1%) and assign structures via fragmentation patterns.

- Spiking Experiments : Compare retention times with known reference standards (e.g., from pharmaceutical-grade impurities) .

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to simulate stability challenges .

Q. How can computational modeling predict the biochemical interactions of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to target receptors (e.g., serotonin or dopamine receptors, common for piperazine derivatives). Validate predictions with:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values).

- In Vitro Assays : Test functional activity (e.g., cAMP modulation) in cell lines expressing target receptors .

Q. What experimental designs are recommended to assess the environmental impact of this compound?

- Methodological Answer : Despite limited ecotoxicological data , employ:

- OECD 301/302 Tests : Evaluate biodegradability in aqueous systems.

- Algal Toxicity Assays : Measure EC₅₀ values using Chlorella vulgaris.

- Soil Mobility Studies : Use column chromatography to simulate leaching potential .

Methodological Notes

- Safety : Always use fume hoods, anti-static equipment, and PPE (gloves, goggles) during synthesis and handling .

- Data Validation : Cross-reference findings with structurally similar compounds (e.g., 4-Methylpiperazin-1-amine dihydrochloride) when primary data is lacking .

- Ethical Compliance : Follow institutional guidelines for disposal via licensed waste management services to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.